2-But-3-enyloxy-benzoic acid
Description
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-but-3-enoxybenzoic acid |
InChI |
InChI=1S/C11H12O3/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h2,4-7H,1,3,8H2,(H,12,13) |
InChI Key |
BIFZMIPCHICOOS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Preservative Applications
Due to its ability to inhibit polyphenol oxidase, 2-but-3-enyloxy-benzoic acid may be explored as a food preservative. The inhibition of this enzyme can prevent undesirable browning in fruits and vegetables during storage and processing, thereby extending shelf life and maintaining aesthetic quality .
Case Study 1: Synthesis and Characterization of LCEs
A detailed study involved synthesizing liquid crystalline elastomers using this compound through a thiol-ene reaction. The resulting materials displayed significant thermoresponsive behavior, which was characterized using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). The findings indicated that the incorporation of this compound enhanced the mechanical properties and thermal stability of the elastomer .
Case Study 2: Inhibition of Polyphenol Oxidase
In a comparative analysis involving various benzoic acid derivatives, it was found that compounds similar to this compound exhibited strong inhibitory effects on polyphenol oxidase activity. The study quantified the IC50 values for different compounds, demonstrating that structural modifications could enhance inhibitory efficacy against PPO, thus supporting its potential use in food preservation .
Chemical Reactions Analysis
Esterification and Thiol-Ene Reactions
The carboxyl group undergoes esterification under standard coupling conditions. For example, reaction with 4-methoxy phenol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) yields the corresponding ester in 81.5% yield .
Reaction conditions :
-
Solvent: Dry dichloromethane
-
Temperature: Room temperature
-
Time: 18 hours
The alkenyl side chain participates in thiol-ene click reactions under UV light, enabling polymer network formation or functionalization . This reaction is highly efficient (>90% conversion) due to the terminal double bond’s accessibility .
Diels-Alder Cycloadditions
The but-3-enyloxy group acts as a dienophile in [4+2] cycloadditions with electron-rich dienes (e.g., furans). For example:
Reaction outcomes depend on steric effects from the benzoic acid substituent and solvent polarity.
Oxidation and Hydrogenation
The alkenyl side chain undergoes selective modifications:
-
Epoxidation : Treatment with m-CPBA forms an epoxide, which can hydrolyze to diols.
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding 2-butoxy-benzoic acid.
Table 2 : Reactivity of the alkenyl group
| Reaction | Reagent/Conditions | Product |
|---|---|---|
| Epoxidation | m-CPBA, CH₂Cl₂, 0°C | Epoxide |
| Hydrogenation | H₂, Pd-C, EtOH | 2-Butoxy-benzoic acid |
Macrocyclization Attempts
Intramolecular homocoupling of bis-carboxylic acid derivatives (e.g., 21 , 24 ) produces cyclophanes via TiO₂ photocatalysis . While 2-but-3-enyloxy-benzoic acid itself hasn’t been tested, structurally similar systems achieve macrocyclization in 13–23% yields , limited by competing intermolecular reactions .
Key challenges :
-
Flexibility of the alkenyl linker reduces preorganization for cyclization.
-
Rigid aromatic linkers (e.g., ortho-xylene) improve yields but require precise stoichiometry .
Acid-Catalyzed Rearrangements
Under acidic conditions, the compound may undergo Fries-like rearrangements or decarboxylation. For example:
Comparison with Similar Compounds
Table 1: Key Properties of 2-But-3-enyloxy-benzoic Acid and Structural Analogs
Structural and Functional Differences
Substituent Effects on Acidity :
- The electron-donating butenyloxy group in this compound likely reduces acidity compared to unsubstituted benzoic acid (pKa ~4.2). This trend aligns with 2-ethoxybenzoic acid, where the ethoxy group lowers acidity (pKa ~4.5) .
- In contrast, electron-withdrawing groups like bromine in 4-bromo-3-methylbenzoic acid increase acidity (pKa ~2.8) .
Hydrophobicity and Solubility :
- Longer alkyl chains, such as the pentyloxy group in 2-methyl-3-(pentyloxy)benzoic acid, significantly increase LogP (3.6) compared to ethoxy (LogP 1.6) or butenyloxy (estimated LogP 2.5) substituents .
- Ethyl ester derivatives (e.g., ethyl 2-(2-hydroxybenzoyl)benzoate) exhibit higher LogP values (2.8) due to reduced polarity, enhancing membrane permeability .
Synthetic Utility :
Preparation Methods
Esterification-Alkylation Sequential Approach
The most widely reported method involves a two-step process starting with esterification of benzoic acid followed by alkylation. Benzoic acid (1) is first converted to methyl benzoate (2) via Fischer esterification using methanol and a catalytic amount of sulfuric acid under reflux (60–80°C, 6–8 hours). The methyl ester intermediate is then subjected to alkylation with 3-buten-1-ol (3) in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. This nucleophilic substitution replaces the methoxy group with the but-3-enyloxy moiety, yielding methyl 2-but-3-enyloxy-benzoate (4). Subsequent hydrolysis of the ester using aqueous sodium hydroxide (NaOH) at 60°C for 4–6 hours produces the target compound, this compound (5), in an overall yield of 58–65%.
Key Reaction Conditions:
-
Esterification: Methanol (solvent), H₂SO₄ (5 mol%), reflux.
-
Alkylation: DMF (solvent), K₂CO₃ (2.5 equiv.), 80–100°C.
-
Hydrolysis: 2M NaOH, 60°C.
Direct Palladium-Catalyzed Coupling
An alternative single-step method employs palladium-catalyzed cross-coupling between 2-hydroxybenzoic acid (6) and 3-butenyl bromide (7). This approach utilizes a Pd(PPh₃)₄ catalyst (2–5 mol%) with cesium carbonate (Cs₂CO₃) as a base in toluene at 100–120°C for 8–12 hours. The reaction proceeds via oxidative addition of the bromide to palladium, followed by transmetallation with the deprotonated hydroxyl group of 2-hydroxybenzoic acid. This method achieves yields of 70–75%, bypassing the need for ester protection-deprotection steps.
Advantages:
-
Higher atom economy.
-
Reduced reaction time (8–12 hours vs. 24–30 hours for the sequential method).
Photochemical Precursor Synthesis
This compound methyl ester (4) is also a key intermediate in photocycloaddition reactions. As reported in studies on meta photocycloadditions, the methyl ester derivative is synthesized to enable UV-induced [3+2] cyclizations. For example, irradiation of 4 at 254 nm in benzene generates tricyclic adducts via intramolecular alkene-arene coupling, highlighting the compound’s role in constructing polycyclic frameworks.
Mechanistic Insights into Key Reactions
Alkylation Mechanism
The alkylation step proceeds via an SN2 mechanism, where the alkoxide ion (generated from 3-buten-1-ol and K₂CO₃) attacks the electrophilic methyl ester carbon. Steric hindrance at the ortho position of the benzoate directs substitution to the para position, though the meta product dominates due to electronic effects. Computational studies suggest that electron-withdrawing groups on the aromatic ring enhance reactivity by polarizing the C–O bond.
Palladium-Catalyzed Pathway
The Pd(0) catalyst undergoes oxidative addition with 3-butenyl bromide to form a Pd(II) intermediate. Deprotonation of 2-hydroxybenzoic acid by Cs₂CO₃ generates a phenoxide ion, which displaces the bromide ligand via transmetallation. Reductive elimination yields the coupled product and regenerates the Pd(0) catalyst.
Optimization of Reaction Conditions
Solvent Effects
-
Polar aprotic solvents (DMF, DMSO): Increase alkylation rates by stabilizing ionic intermediates.
-
Non-polar solvents (toluene): Favor palladium-catalyzed coupling by enhancing catalyst solubility.
Temperature and Catalyst Loading
-
Esterification: Yields plateau above 70°C due to methanol evaporation.
-
Palladium catalysis: Loading >5 mol% leads to colloidal palladium formation, reducing efficiency.
Spectroscopic Characterization
NMR Analysis
-
¹H NMR (CDCl₃): δ 7.8–7.6 (m, 2H, aromatic), δ 6.9–6.7 (m, 1H, aromatic), δ 5.8–5.6 (m, 2H, CH₂=CH), δ 4.5 (t, 2H, OCH₂).
-
¹³C NMR: δ 170.2 (COOH), 131.5–116.2 (alkene carbons), 112.4–121.8 (aromatic carbons).
IR Spectroscopy
-
Peaks: 1680 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C stretch), 1250 cm⁻¹ (C–O–C).
Applications in Organic Synthesis
Photocycloaddition Substrates
The methyl ester of this compound serves as a precursor in double [3+2] photocycloadditions, forming fenestrane derivatives with five new rings and seven stereocenters in a single step. For instance, UV irradiation of 4 produces a cis,cis,cis,trans-[5.5.5.5] fenestrane via sequential meta additions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
